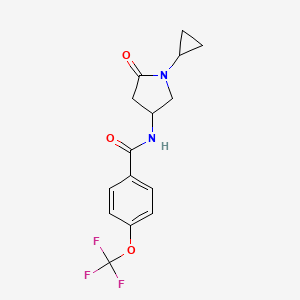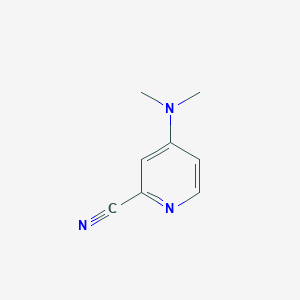
1-(2-chlorophenyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C16H15ClN4OS and its molecular weight is 346.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Plant Growth Regulators
Research on derivatives of urea compounds, including those with chlorophenyl and thiophenyl groups, has shown promising results in the field of agriculture. Song Xin-jian, Gong Xian-sheng, and W. Sheng (2006) synthesized novel derivatives that exhibited good activity as plant growth regulators, indicating potential applications in enhancing crop yields and improving agricultural productivity (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Hydrogel Formation and Properties
Compounds structurally similar to the one have been used to form hydrogels with tunable physical properties. G. Lloyd and J. Steed (2011) demonstrated that the morphology and rheology of hydrogels could be dependent on the identity of the anion, providing a method to adjust the gel's characteristics for various applications (G. Lloyd & J. Steed, 2011).
Anticancer Agents
Several studies have explored the potential of urea derivatives, including those with pyrazole components, as anticancer agents. Renjith Thomas et al. (2019) synthesized pyrazole derivatives and conducted electronic structure, physico-chemical properties, and docking analysis, proposing these compounds as potential anticancer agents based on their ability to interact with specific cancer-related targets (Renjith Thomas et al., 2019).
Antimicrobial Activities
Compounds with urea, thiourea, and selenourea functionalities have been studied for their antimicrobial activities. M. V. Bhaskara Reddy et al. (2015) synthesized a new series of such derivatives, showing potent antioxidant and antimicrobial activities. This indicates their potential as new classes of antimicrobial agents, which could be further explored for the treatment of various bacterial and fungal infections (M. V. Bhaskara Reddy et al., 2015).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4OS/c17-12-4-1-2-5-13(12)19-16(22)18-8-10-21-9-7-14(20-21)15-6-3-11-23-15/h1-7,9,11H,8,10H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXBIEUWVREBSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCN2C=CC(=N2)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2963232.png)

![2-[(4-Chlorophenyl)methyl]-4-(prop-2-enylthio)quinazoline](/img/structure/B2963235.png)
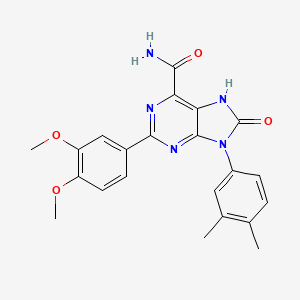

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2963238.png)
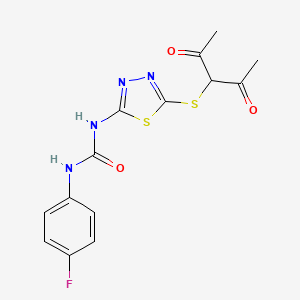
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963242.png)
![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2963246.png)
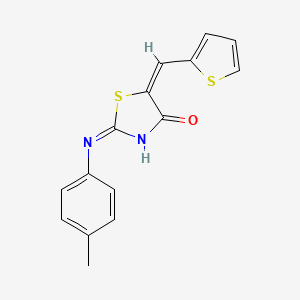
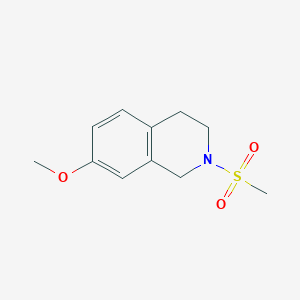
![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2963250.png)
